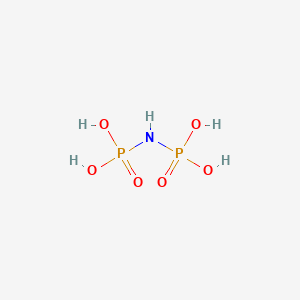
亚氨基二磷酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Imidodiphosphoric acid has a wide range of applications in scientific research:
作用机制
Target of Action
Imidodiphosphoric acid primarily targets the process of polymerization and aza-Friedel–Crafts reactions . It acts as a catalyst in these reactions, facilitating the transformation of certain compounds into polymers or enabling the reaction between pyrroles and enamides/imines .
Mode of Action
Imidodiphosphoric acid interacts with its targets by catalyzing their reactions. For instance, it catalyzes the ring-opening polymerization (ROP) of δ-valerolactone (δ-VL) and ε-caprolactone (ε-CL) with benzyl alcohol (BnOH) as the initiator . Similarly, it catalyzes the highly enantioselective aza-Friedel–Crafts reactions between pyrroles and enamides/imines .
Biochemical Pathways
The primary biochemical pathway affected by imidodiphosphoric acid is the polymerization of δ-valerolactone and ε-caprolactone . The compound facilitates the conversion of these monomers into their respective polymers, poly (δ-valerolactone) (PVL) and poly (ε-caprolactone) (PCL) . In addition, it influences the aza-Friedel–Crafts reactions between pyrroles and enamides/imines .
Result of Action
The action of imidodiphosphoric acid results in the formation of polymers and the facilitation of aza-Friedel–Crafts reactions . In the case of polymerization, it enables the conversion of δ-VL and ε-CL into PVL and PCL, respectively . For aza-Friedel–Crafts reactions, it allows for the highly enantioselective reaction between pyrroles and enamides/imines .
Action Environment
The action of imidodiphosphoric acid can be influenced by environmental factors such as temperature and the presence of other compounds. For example, the ring-opening polymerization it catalyzes occurs in toluene at room temperature
生化分析
Biochemical Properties
Imidodiphosphoric acid plays a significant role in biochemical reactions. It has been found to act as a catalyst in the ring-opening polymerization of δ-valerolactone and ε-caprolactone . This suggests that Imidodiphosphoric acid can interact with enzymes, proteins, and other biomolecules, influencing the nature of these interactions.
Cellular Effects
The cellular effects of Imidodiphosphoric acid are primarily observed in its role as a catalyst in polymerization reactions . It influences cell function by facilitating the conversion of δ-valerolactone and ε-caprolactone to poly(δ-valerolactone) (PVL) and poly(ε-caprolactone) (PCL), respectively . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Imidodiphosphoric acid exerts its effects at the molecular level through its role as a catalyst in polymerization reactions . It facilitates the ring-opening polymerization of δ-valerolactone and ε-caprolactone, indicating potential binding interactions with these biomolecules . This process could involve enzyme activation or inhibition and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of Imidodiphosphoric acid over time in laboratory settings are observed in its role as a catalyst in polymerization reactions . The overall conversions of δ-valerolactone and ε-caprolactone to PVL and PCL were more than 90%, indicating the stability of Imidodiphosphoric acid in these reactions .
Metabolic Pathways
Its role as a catalyst in polymerization reactions suggests that it may interact with enzymes or cofactors involved in these processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidodiphosphoric acid typically involves the reaction of dichlorophosphinylphosphorimidic trichloride with amines. This reaction results in the formation of amidodiphosphates rather than the expected amides of imidodiphosphoric acid . The preparation conditions for dichlorophosphinylphosphorimidic trichloride are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of imidodiphosphoric acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, ensuring consistent quality and efficiency .
化学反应分析
Types of Reactions: Imidodiphosphoric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it into lower oxidation states.
Substitution: It participates in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives .
相似化合物的比较
Phosphoric Acid: Similar in structure but lacks the phosphonic acid group.
Phosphonic Acid: Contains only the phosphonic acid group without the phosphoric acid group.
Adenosine 5′- (β,γ-imido)triphosphate: A related compound used in biochemical studies.
Uniqueness: Imidodiphosphoric acid is unique due to its bifunctional nature, combining both phosphoric and phosphonic acid groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts .
属性
CAS 编号 |
26039-10-1 |
|---|---|
分子式 |
HNNa4O6P2 |
分子量 |
264.92 g/mol |
IUPAC 名称 |
(phosphonoamino)phosphonic acid |
InChI |
InChI=1S/H5NO6P2.4Na/c2-8(3,4)1-9(5,6)7;;;;/h(H5,1,2,3,4,5,6,7);;;;/q;4*+1/p-4 |
InChI 键 |
KDZOOFFPQVQSQG-UHFFFAOYSA-J |
SMILES |
N(P(=O)(O)O)P(=O)(O)O |
规范 SMILES |
N(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
27590-04-1 |
相关CAS编号 |
27590-04-1 (Parent) |
同义词 |
imidodiphosphate imidodiphosphonate imidodiphosphonic acid imidodiphosphonic acid, tetrasodium salt imidodiphosphoric acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



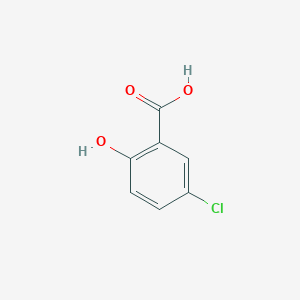
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine](/img/structure/B44638.png)
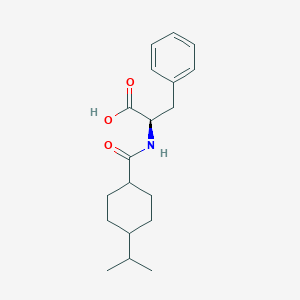
![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)
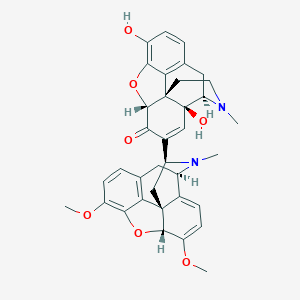
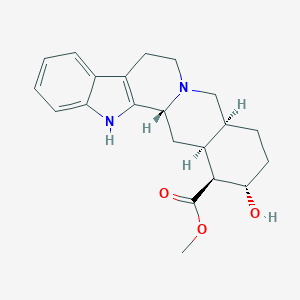

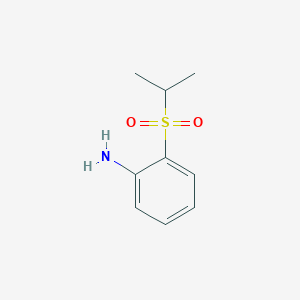
![Spiro[indoline-3,4'-piperidine]](/img/structure/B44651.png)

![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)

